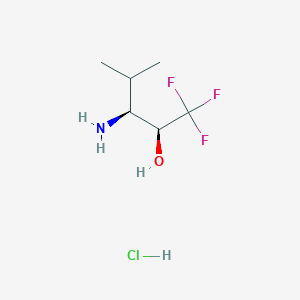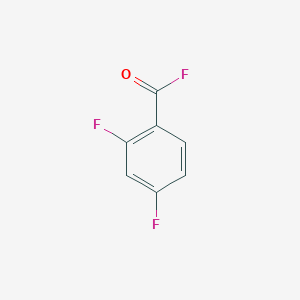
2-(4-Fluoro-3-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Fluoro-3-nitrophenyl)ethanol” is a chemical compound with the CAS number 439110-13-1 . It is also known as "Benzeneethanol, 4-fluoro-3-nitro-" . It is used in the field of materials chemistry for bioconjugation and functionalization of polymer surfaces .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves the use of coupling agents . The first evidence of photochemical activation of an inert surface by a similar compound, 1-fluoro-2-nitro-4-azidobenzene (FNAB), through nitrene insertion reaction was reported in 2001 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 . The molecular weight of the compound is 185.15 . Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
A related compound, “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide”, has been shown to have antibacterial activity againstKlebsiella pneumoniae
Mode of Action
The related compound “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide” is suggested to act on penicillin-binding protein, promoting cell lysis . This could potentially be a similar mode of action for “2-(4-Fluoro-3-nitrophenyl)ethanol”, but more research is needed to confirm this.
Pharmacokinetics
The related compound “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide” showed an excellent pharmacokinetic profile, indicating good parameters for oral use . This might suggest similar properties for “this compound”, but more research is needed to confirm this.
特性
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAVICSPFQKRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-methyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316737.png)
![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)




![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)


![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)



